2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- is a heterocyclic compound that belongs to the class of imidazoles. This compound features a fused ring structure with an imidazole core and an amine substituent, which imparts various biological activities. The presence of the 4-(4-aminophenyl) group suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound falls under the category of 1,3-dihydro-2H-imidazol-2-one derivatives, which are known for their diverse biological properties. The classification of this compound can be further specified as follows:
The structural formula indicates that it contains both nitrogen atoms in the imidazole ring and an amino group attached to a phenyl moiety.
The synthesis of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- can be approached through several methods:
The technical aspects of these synthesis methods often involve controlling reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and the presence of catalysts or bases to facilitate cyclization and improve yields.
The molecular structure of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
The chemical reactivity of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- is characterized by its ability to undergo various transformations:
Reactions are often monitored using spectroscopic methods (NMR, IR) to ensure successful transformations and to characterize products.
The mechanism by which 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- exerts its biological effects is not fully elucidated but may involve:
Data on specific interactions and pathways are typically derived from pharmacological studies and structure-activity relationship analyses.
The physical and chemical properties of 2H-Imidazol-2-one, 4-(4-aminophenyl)-1,3-dihydro- include:
Properties such as melting point, boiling point, and spectral data (NMR shifts) provide insights into its chemical behavior and stability.
This compound has several scientific uses:
The imidazolone heterocycle represents a structurally versatile and pharmacologically significant chemotype in drug discovery. Characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions (1 and 3) and a carbonyl group at position 2, this scaffold demonstrates remarkable physicochemical properties, including water solubility, amphoteric character, and the capacity for hydrogen bonding interactions critical for biological activity [5]. The 4-(4-aminophenyl) substitution pattern introduces an electron-rich aromatic system with hydrogen-bonding capabilities, creating distinctive molecular recognition properties. This combination of a heterocyclic core with specific aromatic substitution has positioned derivatives like 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one as valuable templates for targeting diverse biological pathways, particularly in inflammation modulation, cancer therapeutics, and cardiovascular interventions [2] [3] [7].
The medicinal exploration of imidazolones spans over a century of chemical innovation, beginning with Heinrich Debus's pioneering synthesis of imidazole (then termed glyoxaline) in 1858 via the reaction of glyoxal, formaldehyde, and ammonia [5]. While early derivatives showed limited pharmacological application, the latter half of the 20th century witnessed significant breakthroughs. The approval of dacarbazine (an imidazole carboxamide derivative) in 1975 for Hodgkin's lymphoma and metastatic melanoma marked the scaffold's entry into oncology [1]. A pivotal advancement occurred in 1982 with the discovery that 4-aroyl-1,3-dihydro-2H-imidazol-2-ones exhibited potent cardiotonic activity unrelated to classical mechanisms like digitalis glycosides or catecholamines [3]. This discovery, exemplified by 1,3-Dihydro-4-(4-methoxybenzoyl)-5-methyl-2H-imidazol-2-one (6) and 1,3-Dihydro-4-[4-(methylthio)benzoyl]-5-methyl-2H-imidazol-2-one (17), demonstrated dose-dependent increases in cardiac contractile force (inotropic effect) in anesthetized dogs and dog heart-lung preparations. Compound 17 (MDL 17,043) progressed to clinical trials, validating the imidazolone core as a source of novel pharmacophores [3]. Subsequent decades saw diversification, with imidazolones explored as AMPA receptor antagonists for neurological disorders [6], NLRP3 inflammasome inhibitors for inflammatory diseases [7], and anticancer agents targeting diverse pathways [2] [8]. The evolution underscores a transition from serendipitous discovery to rational design leveraging the scaffold's inherent bioactivity and synthetic flexibility.
Table 1: Key Historical Milestones in Imidazolone Medicinal Chemistry
Year | Development | Significance | Reference |
---|---|---|---|
1858 | Debus synthesis of imidazole (glyoxaline) | First reliable chemical access to the core heterocycle | [5] |
1975 | FDA approval of Dacarbazine (DTIC) | Validated imidazole-containing compounds as clinically useful anticancer agents | [1] |
1982 | Discovery of cardiotonic 4-aroyl-1,3-dihydro-2H-imidazol-2-ones (e.g., MDL 17,043) | Introduced a novel class of positive inotropic agents; advanced to human clinical trials | [3] |
1990s-2000s | Development of AMPA receptor antagonists (e.g., Imidazo[1,2-a]indeno[1,2-e]pyrazines) | Explored for neurological conditions like epilepsy and neurodegeneration | [6] |
2020s | Design of NLRP3-inhibiting Benzo[d]imidazol-2-ones (e.g., 9, 13, 18) | Targeted inflammasome-driven diseases (auto-inflammatory, metabolic, neurodegenerative) | [7] |
The incorporation of a 4-aminophenyl moiety at the C4 position of the imidazolone ring profoundly influences the molecule's electronic profile, spatial orientation, and biological interactions. This substituent contributes an electron-donating group (-NH₂) conjugated to an aromatic system, enhancing electron density across the fused system. Spectroscopic and computational analyses (e.g., electrostatic potential mapping, natural bond orbital calculations) reveal that the aminophenyl group significantly increases polarity and dipole moment compared to unsubstituted or alkyl-substituted imidazolones [5] [8]. This facilitates interactions with polar enzyme pockets and biological membranes. Crucially, the primary amine provides a key hydrogen-bond donor/acceptor site and a potential cation-π interaction anchor point, enabling specific binding to target proteins [2] [6].
Structure-activity relationship (SAR) studies consistently highlight the importance of this group. In anticancer derivatives bearing the 4-(4-aminophenyl)imidazolone core, modifications like acylation or alkylation of the aniline nitrogen often lead to dramatic reductions in cytotoxicity, particularly against aggressive lines like triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) [2]. Specific derivatives, such as compounds 14 and 22 featuring this motif, demonstrated exceptional potency in spheroid assays, effectively reducing the size and viability of PPC-1 spheroids (3D cancer models) with EC₅₀ values ranging from 3.1 to 47.2 µM, significantly lower than many analogues lacking the free aniline [2]. Similarly, in AMPA receptor antagonists like the tetracyclic 4,10-Dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives, the presence of an aniline-like moiety (often incorporated within extended aromatic systems) was critical for high affinity (Kᵢ in the nM range) and selectivity over glycine/NMDA receptors [6]. Molecular docking consistently positions the 4-aminophenyl group within hydrophobic subpockets while allowing the -NH₂ to form crucial hydrogen bonds with residues like GLU, ASP, or backbone carbonyls.
Table 2: Impact of 4-(4-Aminophenyl) Substitution on Biological Activity
Compound Class | Key Derivatives | Biological Target/Activity | Influence of 4-(4-Aminophenyl) | Reference |
---|---|---|---|---|
Anticancer Imidazolones | 14, 22 | Cytotoxicity (PPC-1, U-87); Spheroid growth inhibition | Essential for low EC₅₀ (3.1-47.2 µM); Promotes reduction in spheroid size/viability | [2] |
AMPA Receptor Antagonists | (+)-2, (+)-3 | [³H]-AMPA binding affinity; Glycine/NMDA receptor selectivity | Contributes to nM affinity; Enhances selectivity (>1000-fold vs glycine site) | [6] |
Zwitterionic Anticancer Agents | 4d, 4h | Cytotoxicity (Hep3B, Hela); Water solubility/bioavailability | Serves as attachment point for alkyl sulfates; Enables zwitterion formation enhancing solubility | [8] |
NLRP3 Inhibitors | 1 | Inhibition of IL-1β release; Pyroptosis inhibition | Part of hybrid pharmacophore; Contributes to binding in proposed NLRP3 site | [7] |
The 1,3-dihydro-2H-imidazol-2-one scaffold, particularly when substituted with the 4-(4-aminophenyl) group, demonstrates remarkable therapeutic versatility across multiple disease domains:
Cardiovascular Agents: The foundational discovery of 4-aroyl-imidazolones as positive inotropes remains highly relevant. These compounds enhance cardiac contractility (inotropy) without proportionally increasing oxygen consumption or inducing severe arrhythmias characteristic of older agents like digitalis. Their mechanism, distinct from β-adrenergic agonists or phosphodiesterase inhibitors, involves sensitizing cardiac myofilaments to calcium or modulating sodium-calcium exchange [3]. The 4-(4-aminophenyl) variant would be predicted to exhibit altered pharmacokinetics (potentially enhanced solubility and tissue distribution) and possibly engage novel targets compared to the methoxy or methylthio substituted leads like MDL 17,043.
Anticancer Agents: Imidazolones bearing the 4-(4-aminophenyl) group exhibit potent activity against diverse cancer cell lines. Derivatives like 14 and 22 demonstrated selective cytotoxicity against PPC-1 (prostate) and U-87 (glioblastoma) cells, effectively targeting both 2D monolayers and, more significantly, 3D spheroids – models better recapitulating tumor microenvironments with hypoxia and nutrient gradients [2]. Recent innovations focus on improving bioavailability; zwitterionic derivatives, synthesized by appending alkyl sulfonate groups to the aniline nitrogen (e.g., via amide linkage), show markedly enhanced water solubility while retaining or improving cytotoxicity (e.g., compound 4d: IC₅₀ = 134.2 ± 4.4 µM on Hep3B; 4h: IC₅₀ = 85.1 ± 2.1 µM on Hela). These zwitterions also show DNA binding affinity (docking scores -6.8 to -8.7 kcal/mol), suggesting a potential mechanism involving DNA interaction [8].
Anti-inflammatory Agents (NLRP3 Inflammasome Inhibitors): The benzo[d]imidazol-2-one substructure, closely related to the 4-aryl-1,3-dihydro-2H-imidazol-2-one core, is a validated pharmacophore for inhibiting the NLRP3 inflammasome – a key driver in numerous inflammatory, autoimmune, and metabolic diseases. Compounds like 9, 13, and 18 potently inhibit NLRP3-dependent IL-1β release and pyroptosis in human macrophages (THP-1 cells) [7]. While the specific 4-(4-aminophenyl) derivative wasn't tested in this series, pharmacophore hybridization strategies (e.g., combining the imidazolone with acrylate motifs like INF39) yielded potent inhibitors (e.g., compound 1). Computational docking suggests these compounds bind near the NLRP3 NACHT domain, potentially interfering with ATP hydrolysis (a critical step for NLRP3 activation and oligomerization) [7]. The 4-aminophenyl group could enhance binding to this putative site via π-stacking and hydrogen bonding.
Neurological Agents (AMPA Receptor Antagonists): Although not explicitly featuring the 4-(4-aminophenyl) group, highly potent and selective AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonists are built around the imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one core, a fused imidazolone system [6]. Compounds like (+)-2 and (+)-3 exhibit nanomolar affinity (Kᵢ = 0.14 µM and 0.11 µM, respectively) for the AMPA receptor and exceptional selectivity over the glycine site of the NMDA receptor (>1000-fold). Such antagonists are therapeutic candidates for conditions involving excitotoxic neuronal damage, such as stroke, epilepsy, and neurodegenerative disorders. The presence of aromatic/heteroaromatic substituents analogous to the 4-aminophenyl group is critical for activity in this class.
Table 3: Primary Therapeutic Mechanisms of 4-(4-Aminophenyl)-1,3-dihydro-2H-imidazol-2-one Derivatives
Therapeutic Area | Proposed Mechanism of Action | Key Biological Effects | Representative Compounds | Reference |
---|---|---|---|---|
Cardiovascular Disease | Calcium sensitization / Modulation of ion fluxes | Increased cardiac contractility (positive inotropy); Reversal of barbiturate-induced cardiac depression | MDL 17,043 (Structural analogue) | [3] |
Oncology | DNA interaction / Unclear targets | Cytotoxicity (Hep3B, Hela, PPC-1, U-87); Inhibition of 3D spheroid growth; DNA binding | 14, 22, 4d, 4h | [2] [8] |
Inflammation (NLRP3-driven) | NLRP3 ATPase inhibition / Blocking oligomerization | Inhibition of IL-1β release; Inhibition of pyroptosis; Reduction of caspase-1 activation | 9, 13, 18 (Benzo analogues), 1 (Hybrid) | [7] |
Neurological Disorders | AMPA receptor antagonism | Blockade of glutamate-induced excitotoxicity; Neuroprotection | (+)-2, (+)-3 (Fused analogues) | [6] |
The structural and mechanistic diversity presented by the 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one scaffold underscores its privileged status in medicinal chemistry. Its capacity for targeted chemical modifications enables the optimization of potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. Future research will likely explore novel substitution patterns, prodrug strategies (leveraging the aniline group), and deeper mechanistic studies to fully exploit its potential across these critical disease areas.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: